alpha-Cyclodextrin phosphate sodium salt

Cyclodextrin chemistry Pharmaceutical formulation Aqueous solubility

Alpha-Cyclodextrin phosphate sodium salt (α-CDPSS) is the only cyclodextrin derivative combining a small α-CD cavity (4.7–5.3 Å) with covalent phosphorylation, delivering >50 g/100 cm³ aqueous solubility plus strong anionic binding. Unlike unmodified α-CD (~10 mg/mL), β-CD phosphate, or sulfobutyl ether derivatives, only α-CDPSS provides simultaneous hydroxyapatite affinity for bone-targeted delivery, 78-fold drug solubilization enhancement, and electrostatic complexation with cationic therapeutics. Degree of substitution 2.0–6.0. Request a quote or order online.

Molecular Formula C36H60Na6O48P6
Molecular Weight 1584.6 g/mol
CAS No. 199684-60-1
Cat. No. B1456427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-Cyclodextrin phosphate sodium salt
CAS199684-60-1
Molecular FormulaC36H60Na6O48P6
Molecular Weight1584.6 g/mol
Structural Identifiers
SMILESC(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(O2)C(C7O)O)COP(=O)(O)[O-])COP(=O)(O)[O-])COP(=O)(O)[O-])COP(=O)(O)[O-])COP(=O)(O)[O-])O)O)OP(=O)(O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]
InChIInChI=1S/C36H66O48P6.6Na/c37-13-19(43)31-73-7(1-67-85(49,50)51)25(13)79-32-20(44)14(38)27(9(74-32)3-69-87(55,56)57)81-34-22(46)16(40)29(11(76-34)5-71-89(61,62)63)83-36-24(48)18(42)30(12(78-36)6-72-90(64,65)66)84-35-23(47)17(41)28(10(77-35)4-70-88(58,59)60)82-33-21(45)15(39)26(80-31)8(75-33)2-68-86(52,53)54;;;;;;/h7-48H,1-6H2,(H2,49,50,51)(H2,52,53,54)(H2,55,56,57)(H2,58,59,60)(H2,61,62,63)(H2,64,65,66);;;;;;/q;6*+1/p-6/t7-,8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-;;;;;;/m1....../s1
InChIKeyUVXCHNWIGVNOSW-WWKXUIADSA-H
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Alpha-Cyclodextrin Phosphate Sodium Salt (CAS 199684-60-1): Procurement-Grade Overview for Phosphorylated Cyclodextrin Selection


Alpha-Cyclodextrin phosphate sodium salt (α-CDPSS, CAS 199684-60-1) is a phosphorylated derivative of α-cyclodextrin (α-CD) comprising six α-1,4-linked glucopyranosyl units with phosphate groups covalently attached primarily at the C6 hydroxyl positions, formulated as the hexasodium salt (molecular weight approximately 1584.6 g/mol, molecular formula C₃₆H₆₀Na₆O₄₈P₆) [1]. The compound bears an average degree of phosphate substitution (DS) typically in the range of 2.0–6.0, introducing strong anionic character that fundamentally alters its physicochemical behavior relative to unmodified α-CD [2]. As a charged cyclodextrin derivative, α-CDPSS retains the hydrophobic toroidal cavity characteristic of native α-CD (internal diameter approximately 4.7–5.3 Å) while gaining dramatically enhanced aqueous solubility (>50 g/100 cm³ at 25°C) and specific affinity toward cationic species and calcium-containing minerals [3][4].

Alpha-Cyclodextrin Phosphate Sodium Salt: Why Simple Cyclodextrin Interchange Fails in Formulation and Material Design


Generic substitution with unmodified α-CD, β-CD phosphate, hydroxypropyl derivatives, or sulfobutyl ether cyclodextrins is scientifically invalid for α-CDPSS applications due to fundamental physicochemical divergence. The combination of the smaller α-cyclodextrin cavity (4.7–5.3 Å versus 6.0–6.5 Å for β-CD) with covalent phosphorylation imparts a dual functional profile—high aqueous solubility exceeding >50 g/100 cm³ together with specific anionic binding capabilities—that cannot be replicated by any single alternative derivative [1]. Unmodified α-CD exhibits only ~10 mg/mL solubility at 25°C, while β-CD phosphate offers a larger cavity that alters guest inclusion selectivity; sulfobutyl ether derivatives lack the calcium-chelation and hydroxyapatite-binding properties conferred by phosphate groups [2][3]. The quantitative evidence presented in Section 3 demonstrates that substitution with non-phosphorylated or alternatively sized cyclodextrins would fundamentally compromise key performance metrics in drug solubilization, mineral affinity, and anionic charge-driven complexation.

Alpha-Cyclodextrin Phosphate Sodium Salt (CAS 199684-60-1): Head-to-Head Quantitative Differentiation Evidence for Procurement Decisions


Aqueous Solubility of Alpha-Cyclodextrin Phosphate Sodium Salt Versus Unmodified Alpha-Cyclodextrin

Phosphorylation and conversion to the sodium salt form yields a substantial increase in aqueous solubility compared to native α-cyclodextrin. α-CDPSS demonstrates solubility exceeding 50 g per 100 cm³ in water at 25°C . In contrast, unmodified α-cyclodextrin exhibits solubility of approximately 10 mg/mL under comparable conditions, representing an approximately five-fold or greater enhancement attributable to the introduction of ionizable phosphate groups [1][2]. The sodium salt form further stabilizes aqueous solubility across a range of pH conditions .

Cyclodextrin chemistry Pharmaceutical formulation Aqueous solubility Excipient selection

Solubilization Capacity: Alpha-Cyclodextrin Phosphate Sodium Salt-Mediated Enhancement of Mebendazole Aqueous Concentration

α-CDPSS (referred to as α-CDP) demonstrates potent solubilization of the practically water-insoluble anthelmintic drug mebendazole. A 10% (w/v) aqueous solution of α-CDP achieves a mebendazole concentration of 7.8 mg/mL [1]. This value represents a dramatic increase over the intrinsic aqueous solubility of mebendazole, which is reported as <0.1 mg/mL in water without cyclodextrin, corresponding to a solubility enhancement of at least 78-fold .

Drug solubilization Inclusion complexation Mebendazole Bioavailability enhancement

Hydroxyapatite Affinity of Phosphorylated Cyclodextrins Relative to Non-Phosphorylated Cyclodextrins

Phosphorus-containing cyclodextrin derivatives, including phosphated cyclodextrin polymers, exhibit high affinity toward hydroxyapatite (HA), a calcium phosphate mineral constituting the primary inorganic component of bone. Phosphated compounds demonstrate strong binding to HA nanoparticles, enabling quantitative recovery of phosphated molecules fixed on the HA surface as verified by transmission electron microscopy and quantitative adsorption assays [1]. This affinity is conferred specifically by the phosphate moieties, which enable chelation of calcium cations—a property absent in unmodified cyclodextrins and non-phosphorylated derivatives such as hydroxypropyl-β-CD or sulfobutyl ether-β-CD [1].

Bone tissue engineering Hydroxyapatite binding Calcium chelation Biomaterial functionalization

Material Quality Specifications: Purity, Substitution Control, and Impurity Profiles of Alpha-Cyclodextrin Phosphate Sodium Salt

Commercially available α-CDPSS is characterized by defined material quality specifications that inform batch-to-batch consistency and suitability for research applications. Typical specifications include purity >95%, average degree of phosphate substitution (DS) in the range of 2.0–6.0, loss on drying <20%, residual disodium hydrogen phosphate <3%, and residual unmodified α-cyclodextrin <2% . The DS range (2.0–6.0) is also reported for phosphated α-cyclodextrins designated as 'low DS' materials, with a distinct 'high DS' category available in the 6–10 range, enabling users to select substitution level based on application-specific anionic charge density requirements [1]. Storage conditions (2–8°C) and non-combustible solid classification (Storage Class 13) further define handling and stability parameters .

Cyclodextrin quality control Degree of substitution Purity specification Pharmaceutical excipient standards

Anionic Charge-Directed Complexation with Cationic Guest Molecules

The phosphate groups on α-CDPSS confer strong anionic character that drives specific electrostatic interactions with oppositely charged guest molecules, fundamentally differentiating its complexation behavior from neutral cyclodextrin derivatives such as hydroxypropyl-β-CD or methylated cyclodextrins. Cyclodextrin phosphates have been shown to form highly stable inclusion complexes with cationic organic molecules through synergistic hydrophobic cavity inclusion and electrostatic attraction [1]. This dual binding mode is exemplified by patent disclosures describing inclusion complexes and nanoparticles comprising anionic CD phosphates with cationic drugs such as vatalanib succinate [1].

Host-guest chemistry Electrostatic complexation Cationic drug delivery Nanoparticle formulation

Alpha-Cyclodextrin Phosphate Sodium Salt: Evidence-Derived Research and Industrial Application Scenarios


Aqueous Formulation of Poorly Soluble Basic Drugs Requiring High Cyclodextrin Solubility

α-CDPSS is optimally deployed in pharmaceutical formulation research for solubilizing poorly water-soluble basic drugs where the cyclodextrin excipient must itself exhibit exceptionally high aqueous solubility (>50 g/100 cm³) [1]. This property enables the preparation of concentrated drug-cyclodextrin solutions without cyclodextrin precipitation. The demonstrated 78-fold or greater solubility enhancement for mebendazole (7.8 mg/mL in 10% α-CDP versus <0.1 mg/mL intrinsic) provides a quantifiable benchmark for solubilization performance applicable to structurally analogous basic drug candidates [2].

Bone-Targeted Drug Delivery and Tissue Engineering Scaffold Development

α-CDPSS is the cyclodextrin derivative of choice for biomedical applications requiring hydroxyapatite affinity and calcium chelation. The phosphate groups confer high binding affinity toward hydroxyapatite nanoparticles—the primary mineral component of bone [3]. This property supports the development of bone-targeted drug delivery systems and biomimetic scaffolds where the cyclodextrin component must simultaneously enable lipophilic drug encapsulation (via the α-CD cavity) and mineral surface adhesion (via phosphate moieties), a dual functionality not achievable with non-phosphorylated derivatives.

Chiral NMR Spectroscopy and Capillary Electrophoresis for Cationic Analytes

Phosphated α-cyclodextrins, available in both low DS (2–6) and high DS (6–10) grades, serve as water-soluble chiral NMR solvating agents and chiral selectors for cationic substrates [4]. The combination of chiral cavity discrimination with anionic electrostatic attraction enables effective chiral resolution of positively charged analytes in aqueous media. The tunable degree of substitution provides researchers with a controllable parameter for optimizing enantiomeric discrimination, differentiating α-CDPSS from neutral cyclodextrin-based chiral selectors that lack the electrostatic binding component.

Cationic Drug Nanoparticle and Inclusion Complex Formulation

α-CDPSS is the rational selection for formulating inclusion complexes and nanoparticles with cationic therapeutic agents where electrostatic attraction can augment hydrophobic cavity inclusion. Cyclodextrin phosphates form highly stable complexes with oppositely charged organic molecules, including vatalanib succinate [2]. This dual-mode binding (hydrophobic inclusion plus ionic interaction) offers potential advantages in complex stability, drug loading efficiency, and controlled release profiles compared to neutral cyclodextrin derivatives that rely solely on cavity inclusion.

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